3-cyclopropyl-1H-pyrazole
Overview
Description
3-Cyclopropyl-1H-pyrazole is an organic compound that falls under the category of pyrazoles . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrazoles, including 3-cyclopropyl-1H-pyrazole, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 3-cyclopropyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The empirical formula is C6H8N2, and the molecular weight is 108.14 .Physical And Chemical Properties Analysis
3-Cyclopropyl-1H-pyrazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
3-Cyclopropyl-1H-pyrazole compounds have been synthesized for their potential biological activities. One study involved the synthesis of 3-Cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles from corresponding chalcones, highlighting their use in medicinal chemistry (Burde & Rahatgaonkar, 2019).
Divergent Synthesis of Substituted Pyrazoles
Another area of research is the divergent synthesis of fully substituted 1H-pyrazoles from cyclopropyl oximes. This method allows for the creation of a variety of structurally diverse pyrazole derivatives, which are important in pharmaceutical research (Wang et al., 2008).
Ultrasonic Preparation and Reactivity Studies
Ultrasonic-assisted preparation methods have been developed for the synthesis of 1H-pyrazole derivatives, demonstrating the potential for more efficient and environmentally friendly production techniques in chemical synthesis (Guesmi & Hamadi, 2021).
Antiproliferative Agents Development
Research into 1-aryl-3, 5-bis(het)aryl pyrazole derivatives has shown potential for developing antiproliferative agents, particularly in the treatment of breast cancer and leukemia. These compounds demonstrate significant cytotoxic effects against cancer cells (Ananda et al., 2017).
Catalysis in Chemical Synthesis
The application of 3-cyclopropyl-1H-pyrazole derivatives in palladium-catalyzed direct arylation reactions has also been explored. These reactions are crucial for the synthesis of complex organic compounds, often used in pharmaceuticals (Sidhom et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDVWSJMDFNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905214 | |
Record name | 3-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1H-pyrazole | |
CAS RN |
100114-57-6, 1071497-79-4 | |
Record name | 3-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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